10,10'-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol): 9-Anthracenol, 10,10’-dioxybis[9,10-dihydro-9,10-diphenyl-] , is a complex organic molecule with the following chemical formula:
C52H38O4
. Its IUPAC name is 10-[(10-hydroxy-9,10-diphenyl-9,10-dihydroanthracen-9-yl)peroxy]-9,10-diphenyl-9,10-dihydroanthracen-9-ol . The compound consists of two anthracene units connected by a peroxide bridge.Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the oxidation of 9,10-diphenyl-9,10-dihydroanthracene using a suitable oxidizing agent (e.g., hydrogen peroxide or peracids). The resulting intermediate undergoes further reactions to form the desired peroxide linkage.
Reaction Conditions: The oxidation step typically occurs under mild conditions, with careful control of temperature and reagent concentration. Acidic or basic conditions may be employed, depending on the specific reaction pathway.
Industrial Production: While industrial-scale production details are proprietary, laboratories often synthesize this compound for research purposes.
Analyse Chemischer Reaktionen
Reactivity: 10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) can undergo various reactions:
Oxidation: The peroxide bridge makes it susceptible to oxidation reactions.
Reduction: Reduction of the peroxide group can yield the corresponding diol.
Substitution: Substitution reactions at the aromatic rings are possible.
Oxidation: Hydrogen peroxide, peracids (e.g., peroxyacetic acid).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or bases (e.g., AlCl₃, BF₃), nucleophiles (e.g., amines).
Major Products: The major products depend on the specific reaction conditions. Oxidation yields the peroxide, while reduction forms the diol.
Wissenschaftliche Forschungsanwendungen
10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential as an antitumor agent due to its reactive oxygen species (ROS) generation.
Medicine: Explored for its antimicrobial properties.
Industry: Limited industrial applications due to its complexity.
Wirkmechanismus
The compound’s mechanism involves ROS generation upon decomposition of the peroxide bridge. ROS can damage cellular components, making it relevant for biological studies.
Vergleich Mit ähnlichen Verbindungen
While 10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) is unique due to its peroxide linkage, similar compounds include other anthracene derivatives with varying functional groups.
Eigenschaften
CAS-Nummer |
113882-03-4 |
---|---|
Molekularformel |
C52H38O4 |
Molekulargewicht |
726.9 g/mol |
IUPAC-Name |
10-(10-hydroxy-9,10-diphenylanthracen-9-yl)peroxy-9,10-diphenylanthracen-9-ol |
InChI |
InChI=1S/C52H38O4/c53-49(37-21-5-1-6-22-37)41-29-13-17-33-45(41)51(39-25-9-3-10-26-39,46-34-18-14-30-42(46)49)55-56-52(40-27-11-4-12-28-40)47-35-19-15-31-43(47)50(54,38-23-7-2-8-24-38)44-32-16-20-36-48(44)52/h1-36,53-54H |
InChI-Schlüssel |
CUMBQNSMINXFDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)OOC6(C7=CC=CC=C7C(C8=CC=CC=C86)(C9=CC=CC=C9)O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.